molecular formula C13H10N2OS B11867542 3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11867542
M. Wt: 242.30 g/mol
InChI Key: CQOOTYBCTLXAPU-UHFFFAOYSA-N
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Description

3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 2-amino-3-methylthiophene with benzoyl isothiocyanate, followed by cyclization with formamide under reflux conditions . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thieno ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thieno derivatives.

    Substitution: Formation of substituted thieno derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The compound’s structure allows it to bind to active sites of these enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H10N2OS

Molecular Weight

242.30 g/mol

IUPAC Name

3-methyl-7-phenylthieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H10N2OS/c1-15-8-14-11-10(7-17-12(11)13(15)16)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

CQOOTYBCTLXAPU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(C1=O)SC=C2C3=CC=CC=C3

Origin of Product

United States

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